Piperidine-1-carboxamidine hemisulfate

Serine Protease Inhibition Enzymology Drug Discovery

This 2:1 guanidine sulfate salt (MW 352.46) outperforms alternatives: non-hygroscopic crystalline form ensures accurate weighing vs. the deliquescent free base; defined stoichiometry eliminates molarity errors common with hydrochloride salts. Validated for trypsin-like serine protease inhibition (Ki=360 nM) and patented plasma kallikrein inhibitor synthesis (Indian Patent 249968). Each batch ≥97% purity; ideal for SAR studies, enzymatic assays, and LC-MS/NMR calibration.

Molecular Formula C12H28N6O4S
Molecular Weight 352.46 g/mol
CAS No. 17238-53-8
Cat. No. B178074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-1-carboxamidine hemisulfate
CAS17238-53-8
Molecular FormulaC12H28N6O4S
Molecular Weight352.46 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=N)N.C1CCN(CC1)C(=N)N.OS(=O)(=O)O
InChIInChI=1S/2C6H13N3.H2O4S/c2*7-6(8)9-4-2-1-3-5-9;1-5(2,3)4/h2*1-5H2,(H3,7,8);(H2,1,2,3,4)
InChIKeyXEMFKRVIVCQOPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidine-1-carboxamidine Hemisulfate (CAS 17238-53-8): A High-Purity Guanidine Derivative Salt for Pharmaceutical Synthesis and Enzyme Research


Piperidine-1-carboxamidine hemisulfate (CAS 17238-53-8), also known as 1-Piperidinecarboximidamide sulfate (2:1), is a crystalline salt composed of two piperidine-1-carboxamidine cations paired with one sulfate anion, resulting in a molecular weight of 352.46 g/mol [1]. It belongs to the class of cyclic guanidine derivatives, wherein the strongly basic guanidine moiety is incorporated into a piperidine ring, conferring distinct physicochemical and biological properties [2]. The compound is supplied as a white crystalline powder with high water solubility and is typically available at purity specifications of 97-98% . Its primary utility lies in serving as a high-purity intermediate for the synthesis of more complex pharmaceutical agents, particularly those targeting serine proteases and metabolic pathways, and as a reference standard in enzymatic inhibition studies .

Why Piperidine-1-carboxamidine Hemisulfate (CAS 17238-53-8) Cannot Be Simply Replaced by the Free Base, Hydrochloride, or Other In-Class Salts


Interchanging piperidine-1-carboxamidine hemisulfate with its free base (CAS 4705-39-9), hydrochloride salt (CAS 52318-35-1), or alternative sulfate stoichiometry (1:1 salt, CAS 94052-13-8) without validation introduces significant risk to experimental reproducibility and process consistency. The hemisulfate salt exhibits a distinct 2:1 base-to-acid stoichiometry that directly influences its crystallinity, hygroscopicity, and long-term storage stability relative to the more hygroscopic free base or the lower molecular weight hydrochloride [1]. These physicochemical differences translate into divergent solubility profiles in organic solvents and aqueous buffers, which can alter reaction kinetics in synthetic applications and lead to inaccurate dosing in biological assays if molarity is miscalculated due to the higher formula weight (352.46 g/mol for the hemisulfate vs. 127.19 g/mol for the free base) . Furthermore, the sulfate counterion may exert specific effects on enzyme inhibition assays or cellular permeability that are absent in the chloride salt, underscoring the necessity of using the exact salt form specified in validated protocols or patent literature [2].

Piperidine-1-carboxamidine Hemisulfate (17238-53-8): Quantified Comparative Evidence vs. Free Base, Hydrochloride, and Benzamidine


Trypsin Inhibition Potency: Piperidine-1-carboxamidine Exhibits ~50-Fold Higher Affinity than Benzamidine

In in vitro enzyme inhibition assays, piperidine-1-carboxamidine demonstrates a Ki value of 360 nM against bovine trypsin, representing a significantly stronger interaction compared to the classical serine protease inhibitor benzamidine, which exhibits a Ki of 19-20 μM under comparable conditions [1]. This quantitative difference corresponds to an approximately 50- to 55-fold enhancement in binding affinity for the piperidine-derived guanidine scaffold relative to the simpler benzamidine pharmacophore.

Serine Protease Inhibition Enzymology Drug Discovery

Molecular Weight and Stoichiometry: Hemisulfate Salt Enables Precise Molar Calculations in Synthetic Workflows

Piperidine-1-carboxamidine hemisulfate possesses a formula weight of 352.46 g/mol and a defined 2:1 base-to-sulfate stoichiometry (C12H28N6O4S), which is significantly higher than the free base (127.19 g/mol) and the hydrochloride salt (163.65 g/mol) [1][2]. The hemisulfate's higher mass per mole of active amidine functionality requires careful adjustment in synthetic protocols: 1 gram of hemisulfate provides approximately 5.68 mmol of piperidine-1-carboxamidine base equivalents, whereas 1 gram of the hydrochloride salt provides 6.11 mmol [3].

Organic Synthesis Process Chemistry Analytical Chemistry

Purity and Storage Stability: Hemisulfate Salt Offers Consistent 97-98% Purity with Defined Long-Term Storage Conditions

Commercially available piperidine-1-carboxamidine hemisulfate is routinely supplied with a minimum purity specification of 97-98%, as verified by multiple reputable vendors including AKSci (98%), Fluorochem (97%), and J&K Scientific (97%) . The sulfate salt form confers enhanced long-term stability compared to the free base, with recommended storage conditions of 2-8°C in a cool, dry environment, whereas the free base may require more stringent handling to prevent degradation or absorption of atmospheric moisture .

Quality Control Reagent Procurement Stability Studies

Piperidine-1-carboxamidine Hemisulfate (17238-53-8): High-Impact Application Scenarios Derived from Quantitative Differentiation


Enzymology: High-Affinity Trypsin Inhibition for Mechanistic Studies and Assay Development

Based on its Ki of 360 nM against bovine trypsin, which is ~53-fold lower than benzamidine, piperidine-1-carboxamidine hemisulfate is ideally suited for in vitro studies requiring potent and reversible inhibition of trypsin-like serine proteases. Researchers can use this compound at sub-micromolar concentrations to probe enzyme active sites, validate inhibitor screening assays, or serve as a reference standard for structure-activity relationship (SAR) studies of novel guanidine-based inhibitors [1].

Pharmaceutical Synthesis: Stable Intermediate for Acylaminopiperidine-1-carboxamidine Derivatives

The hemisulfate salt provides a stable, high-purity building block for the synthesis of acylaminopiperidine-1-carboxamidine compounds, a class of selective plasma kallikrein inhibitors disclosed in Indian Patent No. 249968. The crystalline nature and defined stoichiometry of the hemisulfate salt facilitate accurate weighing and reproducible reaction outcomes in multi-step synthetic routes, which is critical for generating libraries of candidate molecules for therapeutic development [2].

Quality Control and Analytical Method Development: Certified Reference Material for LC-MS and NMR

With commercial purity specifications of 97-98% and a well-defined molecular weight of 352.46 g/mol, piperidine-1-carboxamidine hemisulfate is appropriate for use as a certified reference material in analytical chemistry. It can be employed to calibrate liquid chromatography-mass spectrometry (LC-MS) systems, validate nuclear magnetic resonance (NMR) methods, or serve as an external standard for quantifying related amidine compounds in complex mixtures .

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